3-[(4-Fluoro-benzylamino)-methyl]-5,7-dimethyl-1H-quinolin-2-one
Overview
Description
Scientific Research Applications
Quinoline and Derivatives in Medicinal Chemistry
Quinoline and its derivatives are pivotal in drug development due to their broad spectrum of biological activities. These compounds have been investigated for their therapeutic potential against a range of diseases, including cancer, microbial infections, and inflammatory conditions. Quinolines are fundamental building blocks for novel bioactive compounds, showcasing extensive use in both industrial and synthetic organic chemistry. Their modifications have led to the creation of hybrid molecules combining bioactive heterocyclic moieties to overcome microbial resistance and develop new antimicrobial drugs with novel modes of action (Salahuddin et al., 2023).
Quinoline in Corrosion Inhibition
Quinoline derivatives have found applications as anticorrosive materials due to their ability to form stable chelating complexes with surface metallic atoms, showcasing reasonable effectiveness against metallic corrosion. This application highlights the versatility of quinoline compounds beyond pharmaceuticals, extending their use into materials science (C. Verma et al., 2020).
Quinoline Derivatives in Optoelectronic Materials
The synthesis and application of quinazoline derivatives for electronic devices, including luminescent elements and photoelectric conversion elements, have been explored. Incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials. Such materials are used in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs (G. Lipunova et al., 2018).
Properties
IUPAC Name |
3-[[(4-fluorophenyl)methylamino]methyl]-5,7-dimethyl-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O/c1-12-7-13(2)17-9-15(19(23)22-18(17)8-12)11-21-10-14-3-5-16(20)6-4-14/h3-9,21H,10-11H2,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIQLRYPUWDAAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C(=O)NC2=C1)CNCC3=CC=C(C=C3)F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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